molecular formula C18H14Br3N5OS B12012021 2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide CAS No. 618880-30-1

2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide

Cat. No.: B12012021
CAS No.: 618880-30-1
M. Wt: 588.1 g/mol
InChI Key: DQUWQGROJMQSHJ-UHFFFAOYSA-N
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Description

2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with an allyl group, a 2-pyridinyl ring, and a sulfanyl bridge connected to an acetamide moiety. The acetamide nitrogen is further functionalized with a 2,4,6-tribromophenyl group, which introduces significant steric bulk and electron-withdrawing properties due to the bromine substituents.

The compound’s design leverages the 1,2,4-triazole scaffold, known for its metabolic stability and hydrogen-bonding capacity, combined with the 2-pyridinyl group, which enhances π-π stacking interactions in biological targets.

Properties

CAS No.

618880-30-1

Molecular Formula

C18H14Br3N5OS

Molecular Weight

588.1 g/mol

IUPAC Name

2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-tribromophenyl)acetamide

InChI

InChI=1S/C18H14Br3N5OS/c1-2-7-26-17(14-5-3-4-6-22-14)24-25-18(26)28-10-15(27)23-16-12(20)8-11(19)9-13(16)21/h2-6,8-9H,1,7,10H2,(H,23,27)

InChI Key

DQUWQGROJMQSHJ-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2Br)Br)Br)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of appropriate starting materials, followed by cyclization. The specific steps and reagents used may vary, but the overall process aims to assemble the desired structure.

Reaction Conditions:: The reaction conditions typically involve organic solvents, catalysts, and controlled temperatures. For example, a palladium-catalyzed cross-coupling reaction between an allyl halide and a pyridine derivative could be employed.

Industrial Production:: While industrial-scale production methods are proprietary, laboratories often synthesize this compound on a smaller scale for research purposes.

Chemical Reactions Analysis

Formation of the Triazole-Thiol Intermediate

The triazole ring is synthesized via cyclocondensation of thiocarbazides or thiosemicarbazides with appropriate carbonyl compounds . For this compound, 4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol serves as the intermediate.

S-Alkylation of the Triazole-Thiol

The sulfanyl (-S-) group undergoes nucleophilic substitution with alkylating agents. For example:

  • Reaction with 2-chloro-N-(2,4,6-tribromophenyl)acetamide in alkaline methanol (NaOH/MeOH, RT, 2.5 hours) yields the target compound .

Reaction StepConditionsYieldSource
S-AlkylationNaOH/MeOH, RT, 2.5 h~84%
Acetamide CouplingChloroacetyl chloride, DCM~75%

Triazole Ring

  • Electrophilic Substitution : The triazole nitrogen atoms participate in hydrogen bonding and coordination with metal ions, influencing biological activity .

  • Oxidation : Under strong oxidizing conditions (e.g., H₂O₂/Fe³⁺), the sulfanyl group may oxidize to sulfoxide or sulfone derivatives, altering pharmacokinetics .

Allyl Group

  • Radical Addition : The allyl (-CH₂CH=CH₂) group undergoes reactions typical of alkenes, such as hydrohalogenation or epoxidation .

  • Oxidative Cleavage : Ozonolysis converts the allyl group to carbonyl compounds, enabling further derivatization .

Tribromophenyl Acetamide

  • Nucleophilic Aromatic Substitution : The electron-deficient tribromophenyl ring is resistant to substitution due to steric and electronic effects from bromine atoms .

  • Hydrolysis : The acetamide linkage hydrolyzes under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, yielding 2,4,6-tribromoaniline and the corresponding carboxylic acid .

Comparative Analysis with Analogues

Structural analogs highlight how modifications impact reactivity and biological function:

CompoundKey Structural DifferencesReactivity ProfileBiological Activity
Target CompoundAllyl, pyridinyl, tribromophenylSelective S-alkylationAntimicrobial, enzyme inhibition
N-(2-pyridinyl)acetamideLacks triazole and bromophenylLimited electrophilic sitesModerate antimicrobial
4-Allyl-5-(pyridinyl)-1H-triazoleLacks acetamide and bromineProne to oxidationAntifungal

Biological Interaction Studies

The compound exhibits notable interactions:

  • Tyrosinase Inhibition : Docking studies suggest the tribromophenyl group binds to hydrophobic pockets in tyrosinase enzymes, with a ChemPLP score of -32.93 kcal/mol .

  • Antimicrobial Activity : MIC values against S. aureus and E. coli range from 8–32 µg/mL, attributed to the triazole and pyridine moieties .

Scientific Research Applications

The compound exhibits significant biological activities, particularly in antimicrobial and antifungal domains. Studies have demonstrated that derivatives of this compound show moderate to strong activity against various bacterial strains and fungi.

Antimicrobial Activity

A comprehensive evaluation of the antimicrobial properties revealed that compounds containing the triazole ring system exhibit effective inhibition against:

  • Gram-positive bacteria : Such as Staphylococcus aureus.
  • Gram-negative bacteria : Including Escherichia coli.
  • Fungi : Such as Candida albicans.

The mechanism of action is believed to involve interference with fungal cell wall synthesis and disruption of bacterial metabolic pathways.

Pharmacological Applications

  • Antifungal Agents : The triazole derivatives are widely used in treating fungal infections due to their ability to inhibit lanosterol 14-alpha-demethylase, an enzyme critical for ergosterol biosynthesis in fungi.
  • Antibacterial Agents : These compounds can serve as lead structures for developing new antibacterial drugs targeting resistant strains.
  • Anti-inflammatory Properties : Some studies suggest that triazole-containing compounds may exhibit anti-inflammatory effects, making them potential candidates for treating inflammatory diseases.

Case Study 1: Antimicrobial Screening

A series of derivatives were synthesized and tested against various microbial strains. The results indicated that certain modifications to the chemical structure significantly enhanced antimicrobial potency. For example, compounds with electron-withdrawing groups on the phenyl ring showed improved activity against resistant bacterial strains.

Case Study 2: Structure-Activity Relationship (SAR)

Research focused on understanding how structural variations impact biological activity. It was found that substituents on the pyridine ring could modulate both potency and selectivity towards different pathogens. This information is crucial for designing more effective drugs with fewer side effects.

Table of Biological Activities

Compound NameActivity TypeTarget OrganismsMinimum Inhibitory Concentration (MIC)
Compound AAntibacterialStaphylococcus aureus32 µg/mL
Compound BAntifungalCandida albicans16 µg/mL
Compound CAntibacterialEscherichia coli64 µg/mL

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with cellular targets, possibly through covalent bonding or allosteric effects.

Comparison with Similar Compounds

Key Observations :

  • Pyridinyl Position : The 2-pyridinyl substituent in the target compound (vs. 3-pyridinyl in VUAA1) may alter receptor binding specificity due to differences in electronic and steric effects .
  • Halogen vs.

Physicochemical Properties

Comparative data for synthesis and physical properties:

Compound Melting Point (°C) Synthesis Yield (%) Recrystallization Solvent logP (Calculated) Reference
Target Compound Not reported Not reported Not reported ~3.5 (estimated)
6c 174–176 83 H₂O:EtOH (1:1)
VUAA1 Not reported Not reported ~3.0
587002-96-8 Not reported Not reported 2.5

Analysis :

  • The high yield (83%) and elevated melting point of compound 6c suggest superior crystallinity and stability compared to other analogs.
  • The target compound’s estimated logP (~3.5) exceeds that of 587002-96-8 (logP 2.5), indicating greater lipophilicity due to bromine substituents .

Anti-Exudative and Anti-Inflammatory Activity

  • Furan-2-yl Derivatives: Compounds like 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides demonstrated 83% anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium .
  • Chlorophenyl Derivatives : Compound 7h showed anti-inflammatory effects, likely mediated by COX-2 inhibition .

Receptor Modulation

  • VUAA1 : Acts as an Orco receptor agonist in insects, with EC₅₀ values in the micromolar range . The target compound’s brominated aryl group may enhance binding to hydrophobic receptor pockets.

Challenges :

  • The electron-deficient tribromophenyl group may reduce nucleophilicity of the aniline nitrogen, requiring optimized reaction conditions (e.g., polar aprotic solvents, elevated temperatures) .

Biological Activity

The compound 2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide is a member of the triazole class of compounds, which have garnered significant interest due to their diverse biological activities. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound, emphasizing its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. The specific compound under study has shown effectiveness against a range of pathogens:

  • Bacterial Activity : The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. For instance, it exhibited Minimum Inhibitory Concentrations (MICs) against Staphylococcus aureus and Escherichia coli comparable to standard antibiotics .
  • Fungal Activity : In addition to bacterial activity, this compound also displayed antifungal properties against various strains of Candida, with MIC values indicating effectiveness even against drug-resistant strains .
MicroorganismMIC (µg/mL)Activity Level
Staphylococcus aureus2High
Escherichia coli8Moderate
Candida albicans4High
Candida auris16Moderate

Anticancer Activity

In vitro studies have shown that the compound exhibits anticancer properties by inducing apoptosis in various cancer cell lines. Notably, it has been tested against:

  • Caco-2 Cells : The compound reduced cell viability significantly (39.8% compared to control), indicating potential for colorectal cancer treatment.
  • A549 Cells : While showing less efficacy in lung cancer cell lines (56.9% viability), modifications to the structure could enhance its activity against these cells .

The proposed mechanism for the biological activity of this compound involves several pathways:

  • Enzyme Inhibition : The triazole moiety can interact with enzymes critical for microbial survival or cancer cell proliferation.
  • Covalent Bond Formation : The thiol group may form covalent bonds with cysteine residues in proteins, altering their function and leading to cell death.
  • Metal Ion Interaction : The triazole ring can chelate metal ions, disrupting essential metabolic processes in both microbial and cancer cells.

Case Studies

Recent studies have highlighted the effectiveness of similar triazole compounds in clinical settings:

  • A study demonstrated that derivatives with similar structures were effective against multi-drug resistant bacterial strains .
  • Another clinical trial indicated that triazole-based compounds could serve as adjunct therapies in cancer treatments, enhancing the efficacy of existing chemotherapeutics .

Q & A

Q. Key Considerations :

  • Solvent choice : Methanol or ethanol is preferred for solubility and reaction control .
  • Stoichiometry : A 1:1 molar ratio of triazole-thiol to alkyl halide minimizes side products .
Step Reagents/Conditions Purpose Reference
1NaOH, MeOHDeprotonation
2Allyl bromide, RTS-alkylation
32,4,6-Tribromophenyl reagentAcetamide formationMethod extrapolated

Which spectroscopic techniques are essential for confirming the molecular structure of this compound?

Answer:
Structural confirmation relies on multi-technique validation :

  • 1H/13C-NMR : Assign proton environments (e.g., pyridinyl protons at δ 7.5–8.5 ppm, allyl group protons at δ 5–6 ppm) and carbon signals (e.g., triazole carbons at ~150 ppm) .
  • X-ray crystallography : Resolve crystal packing and bond geometries, as demonstrated for related triazole-acetamides .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+ ~650–660 Da for C18H14Br3N5OS).

Q. Example Workflow :

Purify the compound via column chromatography.

Acquire NMR spectra in DMSO-d6 or CDCl3.

Compare experimental data with computational predictions (e.g., PubChem entries for analogous structures) .

How can reaction parameters be optimized to enhance the yield of S-alkylation in the synthesis of triazole-based acetamides?

Answer:
Critical parameters include:

  • Temperature : Room temperature (20–25°C) prevents decomposition of sensitive intermediates .
  • Solvent polarity : Methanol balances solubility and reactivity; switching to DMF may accelerate kinetics but requires rigorous drying .
  • Base strength : NaOH (over K2CO3) ensures complete deprotonation of the thiol group .

Q. Optimization Table :

Parameter Optimal Range Impact on Yield Reference
SolventMethanol>80% yield
Molar ratio1:1 (thiol:alkyl halide)Minimizes byproducts
Reaction time6–8 hoursCompletes alkylation

Q. Troubleshooting :

  • Low yield: Add molecular sieves to scavenge moisture.
  • Side products: Use HPLC to monitor reaction progress.

What experimental strategies are recommended to address discrepancies in reported biological activities of structurally similar triazole derivatives?

Answer:
Contradictions often arise from variations in substituents or assay conditions. Systematic approaches include:

  • Structure-Activity Relationship (SAR) studies : Compare analogs with modified pyridinyl, allyl, or tribromophenyl groups. For example, replacing allyl with ethyl reduces steric hindrance, potentially altering binding .
  • Dose-response profiling : Test compound efficacy across multiple concentrations (e.g., 1–100 µM) to identify non-linear effects .
  • Computational modeling : Use molecular docking to predict interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) .

Q. Case Study :

  • Anti-exudative activity : Formalize SAR by correlating substituent electronegativity (e.g., bromine vs. chlorine) with inhibition of paw edema in rodent models .

What in vivo models and endpoints are suitable for assessing the anti-exudative efficacy of this compound?

Answer:
Formalin-induced edema in rats is a validated model:

Induction : Inject 50 µL of 1% formalin into the rat hind paw.

Treatment : Administer the compound orally (10–50 mg/kg) 1 hour pre-induction.

Endpoints :

  • Paw volume : Measure using plethysmography at 0, 1, 3, and 6 hours post-induction .
  • Biomarkers : Quantify TNF-α and IL-6 levels in serum via ELISA.

Q. Data Interpretation :

Parameter Expected Outcome Reference
Paw volume reduction30–50% at 50 mg/kg
TNF-α suppression~40% decrease

Validation : Include positive controls (e.g., indomethacin) and statistical tests (ANOVA, p<0.05).

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